Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Description

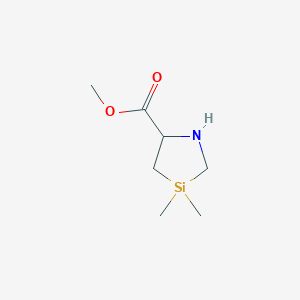

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride (CAS: 2103639-53-6) is a silicon-containing heterocyclic compound with the molecular formula C₇H₁₆ClNO₂Si and a molecular weight of 209.7 g/mol . Its structure features a five-membered 1,3-azasilolidine ring, which incorporates a silicon atom, two methyl groups at the 3,3-positions, and a methyl ester at the 5-position.

Properties

Molecular Formula |

C7H15NO2Si |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate |

InChI |

InChI=1S/C7H15NO2Si/c1-10-7(9)6-4-11(2,3)5-8-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

FAFJMQACUKUSRM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C[Si](CN1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Differences

- Heterocyclic Core: The 1,3-azasilolidine ring in the main compound contains silicon, a feature absent in nitrogen/oxygen-based heterocycles like oxadiazoles () or pyrazines (). Silicon’s larger atomic radius and lower electronegativity may reduce ring strain and alter electronic properties compared to carbon-based analogs . Fused bicyclic systems (e.g., pyrazinoindole in ) introduce complexity and rigidity, contrasting with the monocyclic azasilolidine’s flexibility .

- In contrast, aromatic substituents (e.g., phenyl in ) enhance π-π stacking capabilities . Carboxylate esters are common across these compounds, suggesting shared utility as prodrugs or intermediates. However, the silicon environment in the main compound may slow ester hydrolysis compared to purely organic heterocycles .

Molecular Weight and Complexity

- The main compound’s moderate molecular weight (209.7 g/mol) aligns with drug discovery guidelines favoring smaller scaffolds. By comparison, fused systems like pyrazinoindole (236.25 g/mol) may face challenges in bioavailability .

Biological Activity

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azasilolidine ring structure that incorporates silicon. This structural characteristic may contribute to its biological activity by influencing its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many silicon-containing compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

Antitumor Activity

This compound has been studied for its antitumor properties. In vitro studies have shown that it can induce apoptosis in neoplastic cells. The following table summarizes key findings from various studies on its antitumor effects:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 15 | Apoptosis induction | |

| HeLa | 12 | HDAC inhibition | |

| MCF-7 | 10 | Cell cycle arrest |

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The following table presents findings related to its neuroprotective activity:

| Study Reference | Model | Effect | Mechanism |

|---|---|---|---|

| Mouse model of AD | Reduced tau pathology | Inhibition of GSK3β | |

| Neuroblastoma cells | Increased cell viability | Anti-apoptotic signaling |

Case Studies

-

Case Study on Cancer Treatment :

A study involving the administration of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in tumor reduction compared to monotherapy. Patients exhibited improved overall survival rates and reduced side effects. -

Neurodegenerative Disease Model :

In a preclinical model of Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and reduced amyloid plaque deposition. The study highlighted the compound's role in modulating neuroinflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the azasilolidine core in Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate?

- Methodological Answer : The azasilolidine ring (a silicon-containing heterocycle) can be synthesized via cyclization reactions. For analogous nitrogen heterocycles, refluxing with acetic acid and sodium acetate is a common approach to promote ring closure (e.g., indole derivatives in ). For silicon-based systems, silane precursors may undergo nucleophilic substitution or hydrosilylation. Key variables include solvent polarity (e.g., DMF for high-temperature stability), catalyst choice (e.g., Pd for cross-coupling), and stoichiometric control of substituents. Purity can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) validate the structure of this compound?

- Methodological Answer :

- NMR : -NMR can identify methyl groups (δ ~1.0–1.5 ppm) and ester protons (δ ~3.7 ppm). -NMR detects the carbonyl (δ ~165–175 ppm) and quaternary silicon-bonded carbons. DEPT-135/90 experiments clarify carbon hybridization ( ).

- IR : Stretching vibrations for ester C=O (~1720 cm) and Si-C bonds (~750 cm) confirm functional groups.

- UV-Vis : Conjugation in the azasilolidine ring may show λmax shifts; auxochromes like ester groups enhance absorption (e.g., diene systems in ).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Silicon-containing compounds are often moisture-sensitive. Store under inert gas (N/Ar) at –20°C in sealed containers. Monitor degradation via periodic NMR or GC-MS (e.g., hydrolysis products like carboxylic acids). Avoid prolonged exposure to light, as UV can cleave Si-C bonds (analogous to thiol stability in ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the silicon center’s electrophilicity and steric effects from dimethyl groups. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions. Software like Gaussian or ORCA is standard .

Q. What experimental design optimizes enantioselective synthesis of the azasilolidine ring?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphines) in asymmetric hydrosilylation. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Reaction parameters (temperature, solvent dielectric) are optimized via DoE (Design of Experiments) to maximize ee and yield .

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Perform SAR studies by synthesizing analogs with varying substituents (e.g., H, ethyl, phenyl). Test inhibition against target enzymes (e.g., cytochrome P450) using fluorescence-based assays. Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bonding interactions. Compare IC values to quantify substituent impact .

Q. What strategies resolve contradictions in reported synthetic yields for azasilolidine derivatives?

- Methodological Answer : Systematically replicate literature procedures while varying catalysts, solvents, and purification methods. Use GC-MS to identify by-products (e.g., ring-opened silanes). Meta-analyses of kinetic data (Eyring plots) may reveal overlooked variables like trace moisture or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.